7-(4-Aminotriazol-2-yl)-3-phenylchromen-2-one
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Overview
Description
7-(4-Aminotriazol-2-yl)-3-phenylchromen-2-one is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a triazole ring attached to the chromenone core, which is further substituted with a phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Aminotriazol-2-yl)-3-phenylchromen-2-one typically involves a multi-step process. One common method starts with the preparation of the chromenone core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Next, the triazole ring is introduced via a cyclization reaction This can be achieved by reacting the appropriate hydrazine derivative with an alkyne in the presence of a copper(I) catalyst, a process known as “click chemistry
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield quinone derivatives, while nucleophilic substitution at the amino group can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-(4-Aminotriazol-2-yl)-3-phenylchromen-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Studies have investigated its potential as an anti-cancer agent, given its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 7-(4-Aminotriazol-2-yl)-3-phenylchromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell growth.
The compound’s interaction with biological pathways often involves the modulation of signaling pathways that regulate cell proliferation, apoptosis, and other critical cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
7-(4-Aminotriazol-2-yl)-3-phenylcoumarin: This compound is structurally similar but lacks the chromenone core, which can result in different chemical and biological properties.
3-Phenylchromen-2-one:
4-Aminotriazol-2-yl derivatives: These compounds share the triazole ring but differ in the substitution pattern on the chromenone core.
Uniqueness: The uniqueness of 7-(4-Aminotriazol-2-yl)-3-phenylchromen-2-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the chromenone core allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
7-(4-aminotriazol-2-yl)-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c18-16-10-19-21(20-16)13-7-6-12-8-14(11-4-2-1-3-5-11)17(22)23-15(12)9-13/h1-10H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXYQABFRWBPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4N=CC(=N4)N)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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